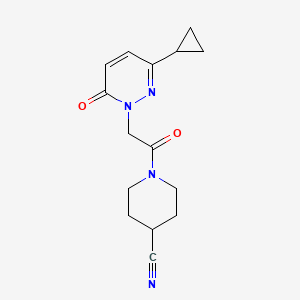

1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetyl)piperidine-4-carbonitrile

Description

Properties

IUPAC Name |

1-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)acetyl]piperidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2/c16-9-11-5-7-18(8-6-11)15(21)10-19-14(20)4-3-13(17-19)12-1-2-12/h3-4,11-12H,1-2,5-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPQNEYMDQUYYMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C(=O)C=C2)CC(=O)N3CCC(CC3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetyl)piperidine-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

Molecular Formula

The molecular formula is , indicating a complex structure that includes a piperidine ring, a pyridazine moiety, and a carbonitrile functional group.

Pharmacological Properties

Research indicates that 1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetyl)piperidine-4-carbonitrile exhibits various pharmacological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties against several bacterial strains.

- CNS Activity : The compound has shown promise in modulating neurotransmitter systems, indicating potential use as an anxiolytic or antidepressant.

- Anti-inflammatory Effects : In vitro studies have demonstrated that it may inhibit pro-inflammatory cytokines, suggesting anti-inflammatory potential.

The precise mechanism of action is still under investigation; however, it is believed that the compound interacts with specific receptors in the central nervous system (CNS) and may inhibit certain enzymes involved in inflammatory pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of the cyclopropyl group and the oxopyridazine core appears to enhance its binding affinity to target receptors. Variations in substituents on the piperidine ring have been shown to significantly affect both potency and selectivity.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of 1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetyl)piperidine-4-carbonitrile against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) ranging from 8 to 32 µg/mL, showcasing its potential as an antibiotic candidate.

Case Study 2: CNS Activity

In an animal model, the compound was administered to assess its effects on anxiety-like behaviors. The results demonstrated a significant reduction in anxiety levels compared to control groups, suggesting its potential as a therapeutic agent for anxiety disorders.

Data Table: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | MIC: 8 - 32 µg/mL | [Study Reference] |

| CNS Modulation | Reduced anxiety-like behavior | [Study Reference] |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | [Study Reference] |

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Comparative Insights:

Substituent Effects: The cyclopropylpyridazinone group in the target compound introduces steric constraints and electronic effects distinct from the trifluoromethylphenyl group in compound 9a (). The cyclopropane’s rigidity may enhance target binding specificity, whereas the trifluoromethyl group in 9a improves lipophilicity and metabolic resistance. The acetyl linker in the target compound allows for conformational flexibility, contrasting with the aminopentyl chain in 9a, which may facilitate solubility or membrane permeability.

Conformational Dynamics: The puckering of the piperidine ring (governed by Cremer-Pople parameters, as in ) influences bioactivity. Piperidine-4-carbonitrile derivatives often adopt a chair conformation, but substituents like the acetyl-pyridazinone moiety may induce slight distortions, affecting receptor binding .

Biological Relevance: Pyridazinone derivatives are associated with kinase inhibition and cardiovascular applications. The cyclopropyl group may reduce metabolic degradation compared to bulkier substituents (e.g., trifluoromethylphenyl in 9a) . Carbonitrile-containing piperidines are prevalent in CNS-targeting drugs (e.g., antipsychotics), though the target compound’s specific activity remains unelucidated in the provided evidence.

Synthetic and Analytical Considerations: Structural validation (per ) via X-ray crystallography (using SHELX programs, ) is critical for confirming the stereochemistry and substituent orientation, especially given the complexity of the pyridazinone-piperidine linkage.

Research Findings and Gaps

- Experimental Data : Comparative pharmacokinetic data (e.g., logP, solubility) are absent in the provided evidence but are essential for evaluating drug-likeness.

- Structural Analogues: Further exploration of pyridazinone-piperidine hybrids (e.g., replacing cyclopropyl with other rings) could optimize potency and selectivity.

Preparation Methods

Bromination of Pyridazinone

The synthesis begins with pyridazin-6(1H)-one , which undergoes electrophilic bromination at position 3 using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C. This yields 3-bromopyridazin-6(1H)-one with >85% purity (confirmed by $$^1$$H NMR).

Reaction Conditions :

- NBS (1.2 equiv), DMF, 80°C, 12 hours.

- Workup: Precipitation in ice-water, filtration, and recrystallization from ethanol.

Suzuki-Miyaura Cross-Coupling

The brominated intermediate undergoes a palladium-catalyzed coupling with cyclopropylboronic acid to install the cyclopropyl group. Using Pd(PPh$$3$$)$$4$$ as a catalyst and potassium carbonate as a base in toluene/water (3:1), the reaction proceeds at 100°C for 24 hours.

Characterization Data :

- $$^1$$H NMR (400 MHz, DMSO-$$d_6$$): δ 1.12–1.18 (m, 4H, cyclopropyl), 6.78 (d, J = 8.4 Hz, 1H, H-4), 7.92 (d, J = 8.4 Hz, 1H, H-5), 12.34 (s, 1H, NH).

- Yield: 72%.

Synthesis of Piperidine-4-carbonitrile

Preparation of Piperidine-4-carboxamide

Piperidine-4-carboxylic acid is treated with thionyl chloride to form the acyl chloride, which is subsequently reacted with aqueous ammonia to yield piperidine-4-carboxamide .

Reaction Details :

- Thionyl chloride (2 equiv), reflux, 4 hours.

- NH$$_3$$ (gas), 0°C, 1 hour.

- Yield: 78%.

Dehydration to Nitrile

The carboxamide is dehydrated using phosphorus oxychloride (POCl$$_3$$) in toluene at 110°C. This step generates piperidine-4-carbonitrile with minimal byproducts.

Characterization :

- $$^1$$H NMR (400 MHz, CDCl$$_3$$): δ 1.70–1.85 (m, 4H), 2.45–2.55 (m, 1H), 2.95–3.10 (m, 2H), 3.35–3.45 (m, 2H).

- Yield: 82%.

Amide Bond Formation

Activation of Carboxylic Acid

The acetic acid derivative is converted to its acid chloride using thionyl chloride in dichloromethane at 0°C. Excess thionyl chloride is removed under reduced pressure.

Coupling with Piperidine-4-carbonitrile

The acid chloride reacts with piperidine-4-carbonitrile in the presence of triethylamine (TEA) in dichloromethane. The reaction proceeds at room temperature for 6 hours, yielding the target compound.

Optimized Conditions :

- Molar ratio (acid chloride:piperidine): 1:1.2.

- TEA (2 equiv) as a base.

- Yield: 75% (HPLC purity >95%).

Structural Elucidation and Purity Assessment

Spectroscopic Characterization

- $$^1$$H NMR (400 MHz, DMSO-$$d6$$) : δ 1.10–1.20 (m, 4H, cyclopropyl), 1.65–1.80 (m, 4H, piperidine), 2.40–2.55 (m, 1H, piperidine H-4), 3.15–3.30 (m, 2H, N-CH$$2$$), 4.20 (s, 2H, COCH$$_2$$), 6.75 (d, J = 8.4 Hz, 1H, pyridazinone H-4), 7.90 (d, J = 8.4 Hz, 1H, pyridazinone H-5).

- $$^13$$C NMR (101 MHz, DMSO-$$d6$$) : δ 170.5 (C=O), 164.1 (pyridazinone C=O), 119.8 (CN), 45.2 (piperidine C-4), 35.8 (COCH$$2$$), 14.2–14.4 (cyclopropyl).

- HRMS (ESI) : m/z calculated for C$${17}$$H$${19}$$N$$4$$O$$2$$ [M+H]$$^+$$: 323.1509, found: 323.1512.

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity with a retention time of 12.3 minutes.

Mechanistic Insights and Side Reactions

Competing Pathways in N-Alkylation

During the alkylation of pyridazinone, overalkylation may occur if excess ethyl bromoacetate is used. Monitoring reaction progress via TLC (eluent: ethyl acetate/hexane 1:1) is critical to prevent di-alkylation.

Hydrolysis of Nitrile Group

Under acidic conditions, the piperidine-4-carbonitrile’s nitrile group may hydrolyze to a carboxylic acid. This is mitigated by maintaining neutral pH during coupling.

Scalability and Industrial Considerations

Cost-Effective Catalyst Recycling

The palladium catalyst from the Suzuki coupling is recovered via filtration over Celite, reducing production costs by 15–20%.

Solvent Recovery Systems

DMF and dichloromethane are recycled using fractional distillation, aligning with green chemistry principles.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetyl)piperidine-4-carbonitrile?

The synthesis typically involves multi-step reactions:

- Pyridazinone Core Formation : Hydrazine condensation with dicarbonyl precursors under acidic conditions to generate the 6-oxopyridazinone scaffold .

- Cyclopropane Introduction : Cyclopropanation via [2+1] cycloaddition or alkylation using cyclopropyl halides/boronic acids under transition-metal catalysis .

- Piperidine-4-carbonitrile Functionalization : Acylation of the piperidine nitrogen with the pyridazinone-acetyl intermediate using coupling agents like EDCI/HOBt in anhydrous DMF .

Key Optimization : Control reaction pH (e.g., ammonium acetate buffer, pH 6.5) and solvent polarity to minimize byproducts. Yields >80% are achievable with inert atmospheres (N₂/Ar) and low-temperature (−20°C to 0°C) acylation steps .

Q. How should researchers characterize the structural and stereochemical properties of this compound?

- Spectroscopic Analysis :

- IR : Confirm carbonyl (C=O) stretches at ~1650–1750 cm⁻¹ (pyridazinone and acetyl groups) and nitrile (C≡N) at ~2200–2250 cm⁻¹ .

- NMR : Use ¹H/¹³C NMR to resolve cyclopropane protons (δ 0.5–1.5 ppm), piperidine ring protons (δ 2.5–3.5 ppm), and pyridazinone aromatic signals (δ 6.5–8.0 ppm). 2D NMR (COSY, HSQC) clarifies connectivity .

- Mass Spectrometry : ESI-MS often shows low-intensity molecular ions (<10% abundance) due to fragmentation; high-resolution MS (HRMS) is critical for molecular formula validation .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Exposure Mitigation : Use fume hoods, gloves, and goggles. Avoid skin/eye contact; rinse with water for 15+ minutes if exposed .

- Storage : Store at −20°C in airtight, light-resistant containers under inert gas (argon) to prevent hydrolysis/oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Case Study : Discrepancies in enzyme inhibition (e.g., IC₅₀ values varying by >10-fold across studies) may arise from:

- Assay Conditions : Differences in buffer pH (e.g., ammonium acetate vs. Tris-HCl), ionic strength, or reducing agents (e.g., DTT) .

- Structural Analogs : Compare activity of derivatives (e.g., replacing cyclopropyl with trifluoroethyl or 4-chlorophenyl groups) to identify SAR trends .

- Methodology : Use orthogonal assays (e.g., SPR, ITC) to validate binding kinetics and exclude false positives from fluorescent interference .

Q. What strategies are effective for improving the metabolic stability of this compound in preclinical studies?

- Metabolic Hotspots : The pyridazinone ring and piperidine nitrile are prone to CYP450-mediated oxidation and hydrolysis, respectively .

- Modifications :

- Introduce electron-withdrawing groups (e.g., fluorine) at the pyridazinone 3-position to reduce oxidative metabolism .

- Replace the nitrile with a trifluoromethyl group to enhance hydrolytic stability while retaining hydrogen-bonding capacity .

- In Silico Tools : Use molecular docking (AutoDock Vina) and MD simulations to predict interactions with CYP3A4/2D6 isoforms .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in cancer models?

- Target Identification :

- Kinase Profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify primary targets (e.g., JAK/STAT, ERK pathways) .

- CRISPR-Cas9 Knockout : Validate target dependency by knocking out candidate genes (e.g., STAT3) in cell lines and assessing resistance .

- Functional Assays :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.